molecular formula C31H37NO5 B11033386 2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1-YL]-5,5-dimethyl-1,3-cyclohexanedione

2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1-YL]-5,5-dimethyl-1,3-cyclohexanedione

Cat. No.: B11033386
M. Wt: 503.6 g/mol
InChI Key: VUNQMDVNRGYAEB-UHFFFAOYSA-N
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Description

The compound 2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1-YL]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic molecule featuring multiple functional groups, including hydroxyl, ketone, and pyrroloquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclohexenyl and pyrroloquinoline intermediates. These intermediates are then coupled under specific conditions to form the final product.

  • Cyclohexenyl Intermediate Synthesis

      Starting Material: 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexene

      Reaction Conditions: This intermediate is often synthesized via aldol condensation followed by cyclization.

  • Pyrroloquinoline Intermediate Synthesis

      Starting Material: 4,4,6,8-Tetramethyl-2-oxo-1,2-dihydroquinoline

      Reaction Conditions: This intermediate is typically prepared through a series of Friedel-Crafts acylation and cyclization reactions.

  • Final Coupling Reaction

      Reagents: The two intermediates are coupled using a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

      Conditions: The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction

    • The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the ketone groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in metabolic pathways.

    Antimicrobial Activity: Studies suggest it may possess antimicrobial properties.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxyl and ketone groups can form hydrogen bonds with enzymes or receptors, altering their activity. The pyrroloquinoline moiety may intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexene
  • 4,4,6,8-Tetramethyl-2-oxo-1,2-dihydroquinoline
  • 5,5-Dimethyl-1,3-cyclohexanedione

Uniqueness

This compound is unique due to its combination of multiple functional groups and complex structure, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in various scientific fields.

Properties

Molecular Formula

C31H37NO5

Molecular Weight

503.6 g/mol

IUPAC Name

2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-yl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C31H37NO5/c1-16-9-18-17(2)11-30(7,8)32-26(18)19(10-16)31(27(32)37,24-20(33)12-28(3,4)13-21(24)34)25-22(35)14-29(5,6)15-23(25)36/h9-11,24,35H,12-15H2,1-8H3

InChI Key

VUNQMDVNRGYAEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(C(=O)N3C(C=C2C)(C)C)(C4C(=O)CC(CC4=O)(C)C)C5=C(CC(CC5=O)(C)C)O

Origin of Product

United States

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